8-Hydroxybergapten

Vue d'ensemble

Description

8-Hydroxybergapten est un composé naturel appartenant à la classe des coumarines. Il s'agit d'un dérivé hydroxylé de la bergaptène, qui se trouve dans diverses plantes, en particulier dans la famille des Apiacées. Ce composé a attiré l'attention en raison de ses activités biologiques potentielles, notamment ses effets anti-rides et éclaircissants pour la peau .

Applications De Recherche Scientifique

8-Hydroxybergapten has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.

Biology: It is studied for its role in plant defense mechanisms.

Industry: It is used in the cosmetic industry for its beneficial effects on skin.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'8-Hydroxybergapten peut être synthétisé par hydroxylation de la bergaptène. Le processus implique l'utilisation d'enzymes spécifiques telles que la bergaptol 5-O-méthyltransférase, qui convertit le bergaptol en bergaptène, suivie d'une hydroxylation pour produire l'this compound .

Méthodes de production industrielle

La production industrielle de l'this compound implique généralement l'extraction de sources naturelles, telles que les plantes de la famille des Apiacées. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

L'8-Hydroxybergapten subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénoalcanes.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthoxylés, qui peuvent avoir des activités biologiques différentes .

Applications de la recherche scientifique

L'this compound présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres dérivés de la coumarine.

Biologie : Il est étudié pour son rôle dans les mécanismes de défense des plantes.

Industrie : Il est utilisé dans l'industrie cosmétique pour ses effets bénéfiques sur la peau.

Mécanisme d'action

L'this compound exerce ses effets par le biais de divers mécanismes :

Effet anti-rides : Il inhibe les enzymes telles que la collagénase, qui décomposent le collagène, empêchant ainsi la dégradation du collagène.

Effet éclaircissant pour la peau : Il inhibe la tyrosinase, une enzyme impliquée dans la production de mélanine, ce qui entraîne une réduction de la pigmentation.

Mécanisme D'action

8-Hydroxybergapten exerts its effects through various mechanisms:

Anti-wrinkle Effect: It inhibits enzymes such as collagenase, which break down collagen, thereby preventing collagen degradation.

Skin-whitening Effect: It inhibits tyrosinase, an enzyme involved in melanin production, leading to reduced pigmentation.

Comparaison Avec Des Composés Similaires

Composés similaires

Bergaptène : Un précurseur de l'8-Hydroxybergapten, connu pour ses propriétés photosensibilisantes.

Isopimpinélline : Un autre dérivé de la coumarine aux activités biologiques similaires.

Psoralène : Un composé utilisé en photothérapie pour les affections cutanées.

Unicité

L'this compound est unique en raison de sa double activité dans les applications anti-rides et éclaircissantes pour la peau. Sa capacité à inhiber à la fois la collagénase et la tyrosinase le distingue des autres composés similaires .

Activité Biologique

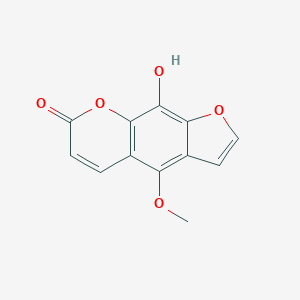

8-Hydroxybergapten is a naturally occurring compound classified as a furocoumarin, primarily derived from plants in the Apiaceae family. It is a hydroxylated derivative of bergapten, notable for its diverse biological activities, including potential applications in dermatology and oncology. This compound has gained attention for its anti-wrinkle and skin-whitening effects, as well as its role in phototherapy.

- Chemical Formula : C₁₂H₈O₅

- CAS Number : 1603-47-0

- Molecular Weight : 232.18 g/mol

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Anti-Wrinkle Activity : It inhibits collagenase, an enzyme responsible for collagen degradation, thereby promoting skin elasticity and reducing wrinkles .

- Skin Whitening : The compound inhibits tyrosinase activity, which is crucial in melanin production, leading to decreased pigmentation .

- Phototoxicity : It can form photoadducts with DNA when exposed to UV light, which may be utilized in photodynamic therapy (PDT) for treating various skin conditions and cancers .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been studied for its potential to inhibit the survival and migration of cancer cells, particularly in triple-negative breast cancer models .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, which include:

- Antiviral Activity : Inhibition of viral replication pathways.

- Antibacterial and Antifungal Effects : Effective against various pathogens, making it a candidate for treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Skin Disorders : In a clinical study involving patients with vitiligo, treatment with this compound showed promising results in repigmentation when combined with UV exposure .

- Cancer Research : A study indicated that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells through apoptosis induction .

- Insecticidal Properties : Research has also shown that this compound possesses insecticidal activity against agricultural pests, highlighting its potential use in pest management .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJHUMZXIJPVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166854 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1603-47-0 | |

| Record name | 8-Hydroxybergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxybergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxybergapten | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ9E8KHG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222.5 - 223 °C | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 8-hydroxybergapten in the biosynthesis of isopimpinellin?

A1: this compound serves as a direct precursor to isopimpinellin in a biosynthetic pathway. [] Research shows that this compound undergoes O-methylation by specific O-methyltransferases in plant cells, leading to the formation of isopimpinellin. [] While xanthotoxin is another precursor to isopimpinellin, studies suggest that the pathway via this compound might be preferred due to faster hydroxylation of xanthotoxin. []

Q2: Can this compound be produced through biotechnological means?

A2: Yes, this compound can be produced through the biotransformation of bergapten using genetically modified yeast. [] By introducing genes encoding cinnamate 4-hydroxylase (AdC4H) from Angelica dahurica and cytochrome P450 reductase (ATR1) from Arabidopsis thaliana into yeast cells, researchers successfully demonstrated the conversion of bergapten to this compound. []

Q3: What is the potential of this compound in skincare?

A3: this compound, found in Angelica dahurica root extract, has shown potential for skin-whitening applications. [] Traditional medicine utilizes Angelica dahurica for various purposes, and research suggests this compound may contribute to its skin-related benefits. [, ] Further research is needed to fully understand its mechanisms of action and efficacy in skincare formulations.

Q4: How does this compound interact with cytochrome P450 enzymes?

A4: this compound, along with other linear furanocoumarins, has demonstrated inhibitory effects on specific cytochrome P450 enzymes, particularly CYP3A4. [] This inhibition may have implications for drug metabolism, potentially leading to drug-drug interactions. Further investigation is necessary to determine the clinical significance of these interactions and potential strategies for mitigation.

Q5: Are there any known glucosides of this compound?

A5: Yes, researchers have identified 8-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-8-hydroxybergapten as a new coumarin glucoside isolated from Heracleum rapula roots. [] This finding suggests that plants may store or utilize this compound in this glycosylated form.

Q6: Does the methylation of this compound play a role in the biosynthesis of other coumarins?

A6: Yes, this compound is methylated by specific O-methyltransferases to produce isopimpinellin. [, ] In Cnidium monnieri, CmOMT1 and CmOMT2 catalyze this methylation step. [] These enzymes exhibit broad substrate specificity, suggesting their involvement in multi-step methylation processes within the linear furanocoumarin biosynthetic pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.